3,7-Diethyl-3,7-dimethylnonane-4,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 3,7-Diethyl-3,7-dimethylnonane-4,6-dione involves the reaction of N,N’-dimethoxy-N,N’-dimethylmalonamide with boron tris(pentafluorophenyl)borate in 2-methyltetrahydrofuran under nitrogen protection . The reaction mixture is cooled to -20°C, and 3-methyl pentane magnesium chloride is added dropwise. The temperature is then slowly raised to 0°C, and the reaction is quenched with saturated ammonium chloride solution. The product is extracted with ethyl acetate, concentrated, and purified by vacuum distillation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
3,7-Diethyl-3,7-dimethylnonane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Diethyl-3,7-dimethylnonane-4,6-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3,7-Diethyl-3,7-dimethylnonane-4,6-dione involves its ability to form stable complexes with metal ions. This is achieved through coordination of the diketone groups with the metal center, leading to the formation of chelate complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2,2,6,6-Tetraethyl-3,5-heptanedione
3,7-Diethyl-4,6-nonanedione: (CAS#: 872802-98-7)
Uniqueness
3,7-Diethyl-3,7-dimethylnonane-4,6-dione is unique due to its specific structural arrangement, which allows for the formation of highly stable metal complexes. This stability is attributed to the steric hindrance provided by the ethyl and methyl groups, which protect the metal center from external interactions .
Properties
IUPAC Name |
3,7-diethyl-3,7-dimethylnonane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-7-14(5,8-2)12(16)11-13(17)15(6,9-3)10-4/h7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIMLTPFBSDZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C(=O)CC(=O)C(C)(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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